Home > Products > Screening Compounds P61902 > Caspase-9 Inhibitor III(Ac-LEHD-CMK)
Caspase-9 Inhibitor III(Ac-LEHD-CMK) - 403848-57-7

Caspase-9 Inhibitor III(Ac-LEHD-CMK)

Catalog Number: EVT-242483
CAS Number: 403848-57-7
Molecular Formula: C₂₄H₃₅ClN₆O₉
Molecular Weight: 587.02
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Caspase-9 Inhibitor III, also known as Acetyl-Leu-Glu-His-Asp-CMK, is a potent and irreversible inhibitor of caspase-9, a crucial enzyme in the apoptotic pathway. This compound is primarily utilized in cancer research and therapeutic applications due to its ability to modulate apoptosis, which is often dysregulated in cancer cells. The chemical is classified under CAS number 403848-57-7 and has a molecular formula of C₂₄H₃₅ClN₆O₉ with a molecular weight of 587.02 g/mol .

Source and Classification

Caspase-9 Inhibitor III is sourced from various chemical suppliers, including Calbiochem, Sigma-Aldrich, and MedChemExpress. It is categorized as a small molecule inhibitor, specifically designed to target caspase-9, which plays a vital role in the intrinsic apoptotic pathway by activating downstream effector caspases .

Synthesis Analysis

The synthesis of Caspase-9 Inhibitor III involves several steps typical of peptide synthesis. The compound is synthesized using solid-phase peptide synthesis techniques that allow for the sequential addition of amino acids to form the desired peptide chain. The key steps include:

  1. Amino Acid Coupling: Individual amino acids are activated and coupled to a solid support.
  2. Deprotection: Protective groups on the amino acids are removed to allow for subsequent coupling.
  3. Cleavage: Once the full sequence is assembled, the peptide is cleaved from the solid support.
  4. Purification: The crude product undergoes purification via high-performance liquid chromatography to achieve the desired purity level (≥95%) .
Molecular Structure Analysis

The molecular structure of Caspase-9 Inhibitor III can be described as follows:

  • Structure: The compound features a central peptide backbone with specific amino acid sequences that confer its inhibitory activity against caspase-9.
  • Data: The empirical formula is C₂₄H₃₅ClN₆O₉, indicating the presence of chlorine and multiple nitrogen atoms which are essential for its biological activity .

The three-dimensional structure of the inhibitor complexed with caspase-9 has been studied using X-ray crystallography and computational modeling, revealing critical interactions that stabilize the inhibitor within the active site of the enzyme .

Chemical Reactions Analysis

Caspase-9 Inhibitor III functions through specific interactions with caspase-9, leading to the inhibition of its enzymatic activity. The primary reaction involves:

  1. Binding: The inhibitor binds irreversibly to the active site of caspase-9, preventing substrate access.
  2. Inhibition: This binding alters the conformation of caspase-9, effectively blocking its activation and subsequent apoptotic signaling pathways.

The inhibitor's potency is characterized by an IC₅₀ value of approximately 70 nM against caspase-9, indicating a strong affinity for this target .

Mechanism of Action

The mechanism by which Caspase-9 Inhibitor III exerts its effects involves several key processes:

  1. Dimerization Requirement: Caspase-9 requires dimerization for activation; thus, the inhibitor's binding prevents this crucial step.
  2. Apoptosome Formation: By inhibiting caspase-9, the formation of the apoptosome—a complex necessary for activating downstream caspases—is disrupted.
  3. Cellular Effects: This inhibition can lead to reduced apoptosis in cancer cells, making it a valuable tool in cancer research aimed at understanding cell survival mechanisms .
Physical and Chemical Properties Analysis

The physical and chemical properties of Caspase-9 Inhibitor III include:

  • Appearance: White solid form.
  • Solubility: Soluble in organic solvents; specific solubility data may vary based on formulation.
  • Stability: Recommended storage at -20°C to maintain stability over time.

These properties are essential for laboratory handling and application in experimental settings .

Applications

Caspase-9 Inhibitor III has several scientific applications:

  1. Cancer Research: Used extensively to study apoptosis regulation in various cancer models.
  2. Drug Development: Serves as a lead compound for developing new therapeutic agents targeting apoptotic pathways.
  3. Cell Biology Studies: Helps elucidate mechanisms underlying cell survival and death in response to various stimuli.

By understanding how this inhibitor functions and its effects on cellular processes, researchers can gain insights into potential therapeutic strategies for diseases characterized by abnormal apoptosis .

Introduction to Caspases and Apoptotic Pathways

Apoptosis, a genetically programmed cell death mechanism, is executed through a cascade of proteolytic enzymes known as caspases. These cysteine-dependent aspartate-specific proteases exist as inactive zymogens that undergo proteolytic activation upon apoptotic stimuli. The caspase family coordinates both the initiation and execution phases of apoptosis, with initiator caspases (caspase-8, -9, -10) triggering the cascade and effector caspases (caspase-3, -6, -7) dismantling cellular components. Caspase-9 Inhibitor III (Ac-LEHD-CMK) represents a targeted molecular tool designed to selectively modulate the intrinsic apoptotic pathway by inhibiting caspase-9 activity. This tetrapeptide inhibitor (Ac-Leu-Glu-His-Asp-chloromethylketone) features an electrophilic chloromethyl ketone (CMK) warhead that irreversibly binds to the catalytic cysteine residue in caspase-9's active site [1] [4]. With a molecular weight of 587.02 g/mol (C₂₄H₃₅ClN₆O₉) and ≥95% purity, this cell-permeable compound has become indispensable for investigating mitochondrial-mediated apoptosis [1] [4].

  • Table 1: Caspase Classification and Functions
    ClassificationMembersActivation MechanismPrimary Functions
    InitiatorCaspase-8, -9, -10Activation platforms (apoptosome, DISC)Initiate apoptosis via effector caspase activation
    EffectorCaspase-3, -6, -7Cleavage by initiator caspasesExecute apoptosis via substrate proteolysis
    InflammatoryCaspase-1, -4, -5Inflammasome platformsCytokine maturation and inflammatory response

Caspase Family: Classification and Functional Roles in Apoptosis

Caspases are phylogenetically conserved enzymes categorized into three functional subgroups based on their roles in apoptosis and inflammation. Initiator caspases (Group II) possess long prodomains containing death effector domains (DED) or caspase activation and recruitment domains (CARD) that enable their activation through dimerization on specific signaling platforms. For example, caspase-8 activates via the death-inducing signaling complex (DISC) in extrinsic apoptosis, while caspase-9 activates through the apoptosome complex in the intrinsic pathway [2] [3]. Effector caspases (Group III) contain short prodomains and exist as dimers in their zymogen state. Following activation by initiator caspases, they cleave over 600 cellular substrates, including structural proteins (e.g., actin), DNA repair enzymes (e.g., PARP), and inhibitor of caspase-activated DNase (ICAD), culminating in the characteristic morphological changes of apoptosis [2] [6].

Caspase-9 occupies a pivotal position in the apoptotic cascade as the primary initiator caspase for the mitochondrial pathway. Unlike effector caspases that require proteolytic cleavage for activation, caspase-9 gains catalytic competence through dimerization upon recruitment to the Apaf-1 apoptosome complex. This unique activation mechanism makes it particularly amenable to allosteric inhibition strategies [3] [8]. The development of caspase-specific inhibitors like Ac-LEHD-CMK has been crucial for dissecting the individual contributions of caspase family members to apoptotic pathways, especially given the high structural homology among caspases and their overlapping substrate specificities [1] [4].

Caspase-9 in the Intrinsic Apoptotic Pathway: Mechanisms and Regulatory Networks

Caspase-9 activation occurs through a tightly regulated process centered on the apoptosome complex. Following mitochondrial outer membrane permeabilization (MOMP), cytochrome c release promotes ATP-dependent oligomerization of Apaf-1 into a heptameric wheel-like structure. This apoptosome recruits procaspase-9 via CARD-CARD interactions, inducing conformational changes that facilitate caspase-9 dimerization and activation. Two models explain this activation: (1) the "induced proximity" model posits that apoptosome-mediated dimerization alone activates caspase-9, while (2) the "induced conformation" model suggests apoptosome binding induces essential conformational changes [8].

Activated caspase-9 exhibits restricted substrate specificity, primarily cleaving and activating effector caspase-3 and -7. This selectivity distinguishes it from initiator caspases of the extrinsic pathway (e.g., caspase-8). The catalytic efficiency of caspase-9 is profoundly enhanced when bound to the apoptosome (holoenzyme), with the complex increasing its activity by several orders of magnitude compared to free caspase-9 [8]. Regulatory mechanisms governing caspase-9 activity include:

  • Alternative splicing: The CASP9 gene generates anti-apoptotic isoforms (e.g., caspase-9b) lacking catalytic activity, which function as dominant-negative inhibitors [5] [8].
  • Post-translational modifications: Phosphorylation at Thr125 by CDK1/cyclin B1 or Ser196 by ERK inhibits caspase-9, while dephosphorylation activates it during apoptosis [8].
  • Inhibitor of apoptosis proteins (IAPs): XIAP binds caspase-9 via its BIR3 domain, suppressing activity through steric hindrance [3] [6].
  • Allosteric regulation: The caspase-9 dimer interface contains exosites that modulate enzymatic activity [6].
  • Table 2: Caspase-9 Inhibitor III (Ac-LEHD-CMK) Chemical Profile
    PropertySpecificationResearch Applications
    Chemical NameN-acetyl-L-leucyl-L-glutamyl-L-histidyl-L-aspartyl chloromethyl ketoneTargeted caspase-9 inhibition
    SynonymsAc-LEHD-CMK; Caspase-9 Inhibitor IIILiterature standardization
    CAS Number403848-57-7Compound identification
    Molecular FormulaC₂₄H₃₅ClN₆O₉Structure-activity studies
    Molecular Weight587.02 g/molBiochemical characterization
    Purity≥95% (HPLC)Experimental reliability
    SolubilityWater (1 mg/mL); DMSO (5 mg/mL)In vitro assay compatibility
    Primary TargetCaspase-9 (IC₅₀ = 70 nM)Mechanism-of-action studies
    Inhibition MechanismIrreversible (covalent CMK modification)Kinetic characterization

Rationale for Targeting Caspase-9 in Disease Pathogenesis

Dysregulation of the intrinsic apoptotic pathway underlies numerous pathological conditions. In traumatic brain injury (TBI), elevated caspase-9 activity correlates with neuronal apoptosis and secondary injury progression. CSF analysis from TBI patients reveals increased cytochrome c, caspase-9, and caspase-3 levels within 4-5 days post-injury, along with elevated αII-spectrin breakdown products (SBDPs) generated by caspase-3 cleavage [2]. Similarly, myocardial ischemia-reperfusion injury involves caspase-9-mediated cardiomyocyte apoptosis, where Ac-LEHD-CMK administration (70 nM) significantly reduces infarct size, lactate dehydrogenase release, and apoptotic indices in isolated rat hearts [1] [6].

In oncology, caspase-9 dysfunction contributes to both tumorigenesis and treatment resistance. Epstein-Barr virus (EBV)-transformed B-cells exploit STAT3-mediated upregulation of a dominant-negative caspase-9 isoform to evade apoptosis, facilitating uncontrolled proliferation despite DNA damage [5]. Caspase-9 polymorphisms and epigenetic silencing are associated with increased susceptibility to lung, gastric, and colorectal cancers, while reduced caspase-9 activity in head and neck squamous cell carcinoma confers cisplatin resistance [8].

The therapeutic rationale for caspase-9 inhibition extends beyond apoptosis suppression:

  • Neurodegenerative disorders: Excessive caspase activation contributes to neuronal loss in Alzheimer's and Parkinson's diseases [6].
  • Autoimmune conditions: Aberrant apoptosis underlies pathologies in rheumatoid arthritis and psoriasis [6].
  • Hepatic fibrosis: Pan-caspase inhibitors reduce hepatocyte apoptosis and fibrogenesis in experimental models [6].
  • Table 3: Research Applications of Ac-LEHD-CMK
    Disease ModelExperimental FindingsMechanistic Insights
    Myocardial Ischemia-Reperfusion↓ Infarct size (70 nM); ↓ LDH/CK release; ↓ apoptotic indexAttenuates mitochondrial apoptosis in cardiomyocytes [1]
    Traumatic Brain InjuryReduces caspase-3 activation; ↓ SBDP120 formationBlocks intrinsic pathway amplification [2] [6]
    Cancer Biology StudiesCounteracts EBV-mediated STAT3/caspase-9 anti-apoptotic signalingReveals viral evasion mechanisms [5] [8]
    Hepatic InjuryPrevents hepatocyte apoptosis (with pan-caspase inhibitors)Demonstrates caspase-9 contribution to liver pathologies [6]
    Neurodegeneration ResearchProtects neurons from oxidative stress-induced apoptosisValidates caspase-9 role in neuronal death pathways [6]

Ac-LEHD-CMK serves as a critical pharmacological tool for validating caspase-9 as a therapeutic target. Its specificity arises from the LEHD tetrapeptide sequence matching caspase-9's preferred cleavage site in caspase-3 and caspase-7. The chloromethyl ketone warhead forms a thioether bond with the catalytic cysteine (Cys287) in the caspase-9 active site, enabling irreversible inhibition [1] [4]. While clinical translation faces challenges—including optimizing inhibitor specificity and delivery—Ac-LEHD-CMK remains indispensable for proof-of-concept studies investigating caspase-9's pathophysiological roles [3] [6]. Future directions include developing advanced derivatives with improved pharmacokinetics and exploring allosteric inhibition strategies targeting the caspase-9 dimer interface [6] [8].

Properties

CAS Number

403848-57-7

Product Name

Caspase-9 Inhibitor III(Ac-LEHD-CMK)

IUPAC Name

4-[(2-acetamido-4-methylpentanoyl)amino]-5-[[1-[(1-carboxy-4-chloro-3-oxobutan-2-yl)amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid

Molecular Formula

C₂₄H₃₅ClN₆O₉

Molecular Weight

587.02

InChI

InChI=1S/C24H35ClN6O9/c1-12(2)6-17(28-13(3)32)23(39)29-15(4-5-20(34)35)22(38)31-18(7-14-10-26-11-27-14)24(40)30-16(8-21(36)37)19(33)9-25/h10-12,15-18H,4-9H2,1-3H3,(H,26,27)(H,28,32)(H,29,39)(H,30,40)(H,31,38)(H,34,35)(H,36,37)

SMILES

CC(C)CC(C(=O)NC(CCC(=O)O)C(=O)NC(CC1=CN=CN1)C(=O)NC(CC(=O)O)C(=O)CCl)NC(=O)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.